molecular formula C26H23N3O3 B290076 1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline

1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline

Cat. No. B290076
M. Wt: 425.5 g/mol
InChI Key: HQBXEEPSKQSSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the pyrazolo[3,4-c]isoquinoline family, which has been shown to have various biological activities. In

Mechanism of Action

The mechanism of action of 1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3).
Biochemical and Physiological Effects
1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline in lab experiments include its potential use as a tool for studying various biological processes, such as inflammation and cancer. This compound has also been shown to have low toxicity in animal models. However, the limitations of using this compound include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline. One potential direction is to explore the structure-activity relationship of this compound and its derivatives. Another potential direction is to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.

Synthesis Methods

The synthesis of 1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline has been reported in the literature. The method involves the reaction of 2-methoxyphenylacetonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding imine. This imine is then reacted with benzylamine to form the target compound.

Scientific Research Applications

1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline has been studied for its potential use in scientific research. This compound has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-2H-pyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C26H23N3O3/c1-30-21-12-8-7-11-17(21)25-19-15-23(32-3)22(31-2)14-18(19)24-20(28-29-26(24)27-25)13-16-9-5-4-6-10-16/h4-12,14-15H,13H2,1-3H3,(H,27,28,29)

InChI Key

HQBXEEPSKQSSKK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NC3=NNC(=C3C4=CC(=C(C=C42)OC)OC)CC5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1C2=NC3=NNC(=C3C4=CC(=C(C=C42)OC)OC)CC5=CC=CC=C5

Origin of Product

United States

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